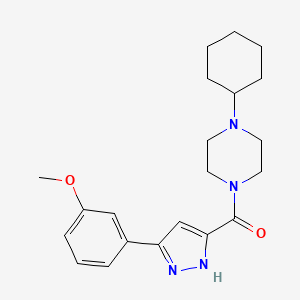
(4-cyclohexylpipérazin-1-yl)(5-(3-méthoxyphényl)-1H-pyrazol-3-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-cyclohexylpiperazin-1-yl)(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.481. The purity is usually 95%.
BenchChem offers high-quality (4-cyclohexylpiperazin-1-yl)(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-cyclohexylpiperazin-1-yl)(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antipsychotique
(4-cyclohexylpipérazin-1-yl)(5-(3-méthoxyphényl)-1H-pyrazol-3-yl)méthanone : présente un potentiel antipsychotique. Il agit comme un agoniste partiel des récepteurs de la dopamine D2 et comme un agoniste des récepteurs 5-HT1A. Son affinité pour les récepteurs 5-HT2A est également remarquable. Les chercheurs ont étudié son efficacité dans le traitement de la schizophrénie et des troubles connexes. En modulant les systèmes de neurotransmetteurs, il peut atténuer les symptômes positifs et négatifs associés à la psychose .
Traitement de la dépression
En tant que thérapie adjuvante, ce composé est prometteur dans le traitement de la dépression grave. Son profil unique de récepteurs - améliorant l'activité 5-HT1A tout en bloquant les récepteurs 5-HT2A - peut contribuer à ses effets antidépresseurs. Contrairement à certains autres médicaments, il présente des taux plus faibles de sédation et d'effets secondaires extrapyramidaux. Des essais cliniques ont exploré son rôle dans l'amélioration de l'humeur et des fonctions cognitives chez les patients déprimés .
Amélioration cognitive
Les chercheurs ont étudié si This compound pourrait améliorer les fonctions cognitives. Son double action sur les récepteurs de la dopamine et de la sérotonine suggère des avantages potentiels pour la mémoire, l'attention et les fonctions exécutives. Des études préliminaires indiquent une amélioration des performances cognitives chez les modèles animaux, mais des recherches supplémentaires sont nécessaires .
Neuroprotection
Les interactions de récepteurs du composé s'étendent au-delà de la santé mentale. Il peut conférer des effets neuroprotecteurs en modulant les systèmes de neurotransmetteurs. Des études sur les animaux suggèrent qu'il pourrait atténuer les dommages neuronaux et le stress oxydatif, le rendant pertinent pour les maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson .
Propriétés anxiolytiques
Compte tenu de son agonisme 5-HT1A, This compound pourrait avoir un potentiel anxiolytique. En réduisant les comportements liés à l'anxiété, il pourrait être utile dans les troubles anxieux. Cependant, une validation clinique est nécessaire pour confirmer son efficacité et sa sécurité .
Explorer de nouvelles cibles de récepteurs
Les chercheurs continuent d'étudier les interactions de ce composé avec d'autres récepteurs au-delà de ceux bien étudiés. Sa structure chimique unique ouvre des voies pour explorer de nouvelles cibles, ce qui pourrait conduire à des approches thérapeutiques innovantes dans divers troubles neurologiques et psychiatriques .
Propriétés
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-27-18-9-5-6-16(14-18)19-15-20(23-22-19)21(26)25-12-10-24(11-13-25)17-7-3-2-4-8-17/h5-6,9,14-15,17H,2-4,7-8,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLBNTCCESVVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide](/img/structure/B2474871.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B2474873.png)
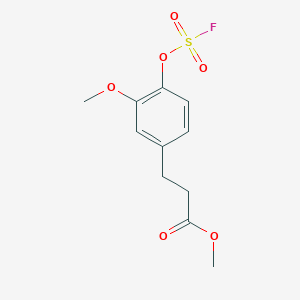
![ethyl 3-(4-chlorophenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2474876.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474878.png)
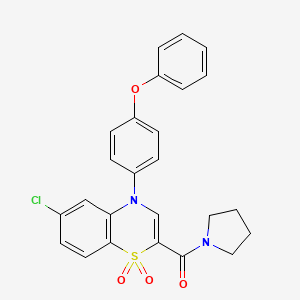
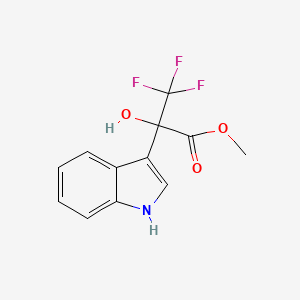

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2474885.png)
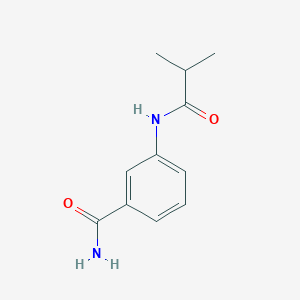

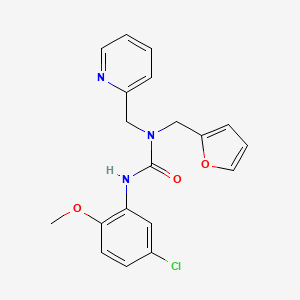
![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2474893.png)
